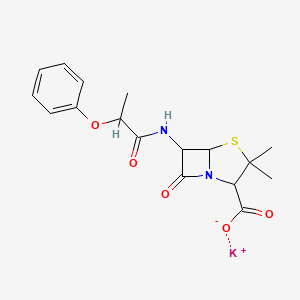

Phenethicillin (potassium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phenethicillin (potassium) is a penicillin antibiotic that is used to treat various bacterial infections. It is an oral penicillin, which means it is taken by mouth and is effective against a range of bacterial infections, particularly those affecting the respiratory tract, skin, and soft tissues . Phenethicillin works by inhibiting the synthesis of bacterial cell walls, which ultimately leads to the death of the bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenethicillin is synthesized through a series of chemical reactions starting from the penicillin nucleus, 6-aminopenicillanic acid (6-APA)This is typically achieved through acylation reactions using phenoxyacetic acid derivatives .

Industrial Production Methods

In industrial settings, the production of phenethicillin involves large-scale fermentation processes to produce the penicillin nucleus, followed by chemical modification to introduce the desired side chain. The final product is then purified and formulated as the potassium salt for oral administration .

Analyse Chemischer Reaktionen

Types of Reactions

Phenethicillin undergoes several types of chemical reactions, including:

Hydrolysis: The β-lactam ring of phenethicillin can be hydrolyzed by β-lactamase enzymes produced by certain bacteria, rendering the antibiotic ineffective.

Oxidation and Reduction: Phenethicillin can undergo oxidation and reduction reactions, although these are less common in its typical use.

Substitution: The phenoxyethyl side chain can be modified through substitution reactions to produce derivatives with different properties.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of β-lactamase enzymes.

Oxidation and Reduction: Can be carried out using standard oxidizing and reducing agents under controlled conditions.

Substitution: Requires appropriate nucleophiles and electrophiles, often under acidic or basic conditions.

Major Products Formed

Hydrolysis: Produces penicilloic acid derivatives.

Oxidation and Reduction: Produces various oxidized or reduced forms of phenethicillin.

Substitution: Produces phenethicillin derivatives with modified side chains.

Wissenschaftliche Forschungsanwendungen

Phenethicillin has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and stability of β-lactam antibiotics.

Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.

Industry: Utilized in the development of new formulations and delivery methods for antibiotics.

Wirkmechanismus

Phenethicillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition prevents the formation of a functional cell wall, leading to cell lysis and death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Phenethicillin is similar to other penicillin antibiotics, such as:

Penicillin V: Both are oral penicillins with similar antibacterial spectra, but phenethicillin has slightly different pharmacokinetic properties.

Penicillin G: Unlike phenethicillin, penicillin G is not acid-stable and must be administered parenterally.

Propicillin and Phenbenicillin: These are also phenoxypenicillins but are less commonly used due to lower antibacterial activity.

Phenethicillin’s uniqueness lies in its oral bioavailability and effectiveness against a broad range of bacterial infections, making it a valuable antibiotic in clinical practice .

Eigenschaften

IUPAC Name |

potassium;3,3-dimethyl-7-oxo-6-(2-phenoxypropanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S.K/c1-9(24-10-7-5-4-6-8-10)13(20)18-11-14(21)19-12(16(22)23)17(2,3)25-15(11)19;/h4-9,11-12,15H,1-3H3,(H,18,20)(H,22,23);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMNNUPLFAPCFD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19KN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14116911.png)

![Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14116927.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)